molecular formula C14H11NO3 B3140490 2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate CAS No. 477889-57-9

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate

Cat. No. B3140490
CAS RN: 477889-57-9
M. Wt: 241.24 g/mol
InChI Key: JQEFEICOLAZDRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a phenyl group (a benzene ring), an oxirane (an epoxide or a three-membered ring containing an oxygen), and a pyridinium carboxylate (a pyridine ring with a carboxylate group). The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The oxirane group is highly reactive and can undergo reactions such as ring-opening, which can be initiated by a variety of nucleophiles. The carboxylate group can participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Oxiranes are typically polar due to the presence of an oxygen atom, and carboxylates are acidic and can form hydrogen bonds. This could suggest that the compound is polar and capable of participating in hydrogen bonding .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for a chemical compound. In general, the reactivity of the compound will be heavily influenced by the presence of the oxirane and carboxylate groups .

Safety and Hazards

Without specific Safety Data Sheets (SDS) for “2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate”, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)-(3-phenyloxiran-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(11-8-4-5-9-15(11)17)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFEICOLAZDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=[N+]3[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 2
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 3
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2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 4
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 5
Reactant of Route 5
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate
Reactant of Route 6
2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate

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